Welcome to the BenchChem Online Store!
molecular formula C15H21NO2S B8377740 O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

Cat. No. B8377740
M. Wt: 279.4 g/mol
InChI Key: FHAJBZHRPJSKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06380400B1

Procedure details

Potassium hydroxide (80 mL of a 10% aqueous solution) was added to a mixture of 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (99.0 g, 515 mmol) in water (180 mL) and THF (135 mL). This mixture was stirred at room temperature and a solution of dimethylthiocarbamoyl chloride (86.1 g) in THF (108 mL) added slowly over a 2 hour period with simultaneous addition of 10% KOH in order to hold the pH of the reaction mixture between 12.0 and 12.3. After approximately 70% of the dimethylthiocarbamoyl chloride-THF solution had been added, vacuum was applied to the reaction mixture to remove THF solvent and thus increase the rate of the bimolecular reaction. During the distillation, the simultaneous additions of 10% KOH and the dimethylthiocarbamoyl chloride-THF solution were continued while maintaining the pH range between 12.0 and 11.6 and the reaction temperature between 23-25° C. The distillation was continued for 10 minutes after all the dimethylthiocarbamoyl chloride-THF solution had been added and then stopped. Stirring at ambient pressure and temperature was continued for another 90 minutes. During this time the pH was stable between 11.6 and 11.75. A solution of ethyl acetate (150 mL) and heptane (150 mL) was added to the reaction mixture and after stirring and settling the layers were separated and the aqueous layer extracted with 1:1 heptane/ethyl acetate (150 mL). The combined organic extracts were extracted with 10% KOH (2×105 mL) and water (2×90 mL) and concentrated to an oil (210 gm). This was diluted with methanol (120 mL). The solution was warmed to 45° C. and water (20 mL) added. The solution was cooled to 25° C. and 50% NaOH (170 mg) was added. The resulting solution was concentrated to an oil (160 gm). This was redissolved in methanol (120 mL) at 50° C. and water (15 mL) added. The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals. Crystallization began at 43° C. The mixture was stirred and cooled over several hours to −5° C. The mixture was filtered and the solid washed with 4:1 methanol/water (75 mL) and vacuum dried at 40° C. overnight to give dimethylthiocarbamnic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester (3a): 121.5 g (435 mmol, 84%): mp: 80-81° C.; assay (HPLC): 99.7 area %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
108 mL
Type
solvent
Reaction Step Two
Name
dimethylthiocarbamoyl chloride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([C:7]1[C:8]([OH:16])=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[CH:12]=[O:13])([CH3:6])([CH3:5])[CH3:4].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20].CN(C)C(Cl)=S.C1COCC1>O.C1COCC1>[C:3]([C:7]1[CH:14]=[C:11]([CH:12]=[O:13])[C:10]([CH3:15])=[CH:9][C:8]=1[O:16][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:6])([CH3:5])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
86.1 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
108 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dimethylthiocarbamoyl chloride THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=S)Cl)C.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove THF solvent
TEMPERATURE
Type
TEMPERATURE
Details
thus increase
CUSTOM
Type
CUSTOM
Details
the rate of the bimolecular reaction
DISTILLATION
Type
DISTILLATION
Details
During the distillation
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH range between 12.0 and 11.6
CUSTOM
Type
CUSTOM
Details
between 23-25° C
DISTILLATION
Type
DISTILLATION
Details
The distillation
ADDITION
Type
ADDITION
Details
after all the dimethylthiocarbamoyl chloride-THF solution had been added
STIRRING
Type
STIRRING
Details
Stirring at ambient pressure and temperature
WAIT
Type
WAIT
Details
was continued for another 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
A solution of ethyl acetate (150 mL) and heptane (150 mL) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
after stirring
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 1:1 heptane/ethyl acetate (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with 10% KOH (2×105 mL) and water (2×90 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (210 gm)
ADDITION
Type
ADDITION
Details
This was diluted with methanol (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 45° C.
ADDITION
Type
ADDITION
Details
water (20 mL) added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 25° C.
ADDITION
Type
ADDITION
Details
50% NaOH (170 mg) was added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to an oil (160 gm)
DISSOLUTION
Type
DISSOLUTION
Details
This was redissolved in methanol (120 mL) at 50° C.
ADDITION
Type
ADDITION
Details
water (15 mL) added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
began at 43° C
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled over several hours to −5° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with 4:1 methanol/water (75 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.